An In-depth Technical Guide to the Isomers of Tetradecadienyl Acetate
An In-depth Technical Guide to the Isomers of Tetradecadienyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of tetradecadienyl acetate (B1210297), a group of unsaturated esters of significant interest in chemical ecology and pest management. Many of these isomers function as potent sex pheromones in various insect species, particularly within the order Lepidoptera. This document details their chemical properties, biological functions, and the experimental methodologies used for their study.
Overview of Tetradecadienyl Acetate Isomers
Tetradecadienyl acetates are C14 acetate esters containing two double bonds in the fourteen-carbon chain. The location and geometric configuration (Z or E) of these double bonds give rise to a wide array of isomers, each with potentially unique biological activity. The nomenclature specifies the positions of the double bonds and their stereochemistry, for example, (9Z,11E)-tetradecadienyl acetate.
These compounds are primarily known for their role as insect sex pheromones, chemical signals released by an organism to attract mates. The specificity of insect chemical communication often relies on precise blends of these isomers, where even minor components can significantly influence the behavioral response. Understanding the properties and bioactivity of each isomer is therefore crucial for the development of effective and species-specific pest control strategies, such as mating disruption and mass trapping.
Physicochemical and Biological Data of Key Isomers
The following tables summarize the available quantitative data for several behaviorally significant isomers of tetradecadienyl acetate. This information is critical for designing and interpreting experiments, as well as for developing formulations for field applications.
Table 1: Physicochemical Properties of Selected Tetradecadienyl Acetate Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Vapour Pressure (Pa at 20°C) | LogP (Octanol/Water) |
| (9Z,11E)-Tetradecadienyl acetate | C₁₆H₂₈O₂ | 252.39 | ~318[1] | - | - | 4.803 (Calculated)[2] |
| (9Z,12E)-Tetradecadienyl acetate | C₁₆H₂₈O₂ | 252.39 | 318[1] | -46.7[1] | 0.18[1] | >6.5[1] |
| (E,E)-9,11-Tetradecadienyl acetate | C₁₆H₂₈O₂ | 252.39 | 378 (for Z,E isomer) | - | - | 5.4 (Calculated) |
| (Z,Z)-9,11-Tetradecadienyl acetate | C₁₆H₂₈O₂ | 252.39 | - | - | - | 5.4 (Calculated) |
| (E,Z)-9,11-Tetradecadienyl acetate | C₁₆H₂₈O₂ | 252.39 | 378.04 (est.)[3] | - | - | 6.048 (est.)[3] |
| (Z,E)-3,5-Tetradecadienyl acetate | C₁₆H₂₈O₂ | 252.39 | - | - | - | - |
| (E,E)-3,5-Tetradecadienyl acetate | C₁₆H₂₈O₂ | 252.39 | - | - | - | - |
| (Z,E)-4,8-Tetradecadienyl acetate | C₁₆H₂₈O₂ | 252.39 | - | - | - | - |
| (Z,Z)-7,11-Tetradecadienyl acetate | C₁₆H₂₈O₂ | 252.39 | - | - | - | - |
| (Z,Z)-9,12-Tetradecadienyl acetate | C₁₆H₂₈O₂ | 252.39 | - | - | - | - |
| (E,Z)-9,12-Tetradecadienyl acetate | C₁₆H₂₈O₂ | 252.39 | - | - | - | - |
| (E)-11-Tetradecenyl acetate | C₁₆H₃₀O₂ | 254.41 | - | - | - | - |
| (Z)-9-Tetradecenyl acetate | C₁₆H₃₀O₂ | 254.41 | - | - | - | - |
Table 2: Biological Activity of Selected Tetradecadienyl Acetate Isomers as Insect Pheromones
| Isomer | Insect Species | Biological Function |
| (9Z,11E)-Tetradecadienyl acetate | Spodoptera littoralis, Spodoptera litura | Mating attractant and inhibitor[4] |
| (9Z,12E)-Tetradecadienyl acetate | Plodia interpunctella, Ephestia kuehniella, Cadra cautella, Spodoptera exigua | Mating attractant/inhibitor[4] |
| (Z,E)-3,5-Tetradecadienyl acetate | Prionoxystus robiniae | Mating attractant[4] |
| (E,E)-3,5-Tetradecadienyl acetate | Accosus centerensis | Mating attractant[4] |
| (Z,E)-4,8-Tetradecadienyl acetate | Borkhausenia schefferella | Mating attractant[4] |
| (Z,Z)-7,11-Tetradecadienyl acetate | Conistra vaccinii | Mating attractant[4] |
| (Z,Z)-9,12-Tetradecadienyl acetate | Plodia interpunctella | Mating inhibitor[4] |
| (E)-11-Tetradecenyl acetate & (Z)-11-Tetradecenyl acetate | Euhyponomeutoides albithoracellus | Sex pheromone components[5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the identification, synthesis, and bio-assaying of tetradecadienyl acetate isomers.
Pheromone Extraction and Analysis
Protocol 1: Solvent Extraction of Pheromone Glands
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Gland Dissection: Anesthetize virgin female insects (typically 1-3 days old) by chilling them on ice. Under a stereomicroscope, carefully dissect the pheromone gland, which is usually located on the intersegmental membrane between the 8th and 9th abdominal segments.
-
Extraction: Immerse the dissected glands in a small volume (20-50 µL) of high-purity hexane (B92381) in a clean glass vial.
-
Incubation: Allow the extraction to proceed for 30 minutes at room temperature.
-
Concentration: Carefully remove the gland tissue. If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of a few microliters.
-
Storage: Store the extract at -20°C in a sealed vial until analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for initial separation. For better separation of geometric isomers, a more polar column (e.g., DB-23) can be used.[6]
-
GC Conditions:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 80°C for 1 min, then ramp at 10°C/min to 230°C and hold for 15 min.[7]
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: m/z 30-400.
-
-
Data Analysis: Compare the retention times and mass spectra of the peaks in the sample with those of synthetic standards and with mass spectral libraries (e.g., NIST).
Electrophysiological Bioassays
Protocol 3: Electroantennography (EAG)
-
Antenna Preparation: Anesthetize a male insect and excise an antenna at its base.
-
Electrode Placement: Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., insect Ringer's solution). The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the base.
-
Stimulus Delivery: A continuous stream of charcoal-filtered and humidified air is passed over the antenna. A puff of air containing a known concentration of the test isomer is introduced into the airstream.
-
Data Acquisition: The potential difference between the electrodes is amplified and recorded. A negative deflection in the baseline potential upon stimulus delivery indicates an EAG response.
Protocol 4: Gas Chromatography-Electroantennographic Detection (GC-EAD)
-
Instrumentation: A GC is equipped with an effluent splitter that directs a portion of the column effluent to the Flame Ionization Detector (FID) and the other portion to the EAD preparation.[8]
-
GC Conditions: As described in the GC-MS protocol.
-
EAD Setup: The GC effluent directed to the EAD is mixed with humidified air and passed over a mounted male insect antenna as described in the EAG protocol.
-
Data Acquisition: The FID signal and the EAG signal are recorded simultaneously. Peaks in the FID chromatogram that correspond in time to a depolarization in the EAG signal are considered biologically active.
Synthesis of Tetradecadienyl Acetate Isomers
Protocol 5: Stereoselective Synthesis of (9Z,11E)-Tetradecadienyl Acetate
This protocol is a generalized representation of a common synthetic route.
-
Starting Materials: 7-bromo-(4Z,6E)-heptadienal and 1,5-pentanediol.[9]
-
Reduction: The aldehyde group of 7-bromo-(4Z,6E)-heptadienal is reduced to an alcohol.[9]
-
Coupling Reaction: A Kumada cross-coupling reaction is performed with the resulting alcohol and ethylmagnesium bromide to yield (4Z,6E)-nonadienol.[9]
-
Chlorination: The alcohol is then chlorinated using thionyl chloride to produce (3E,5Z)-9-chlorononadiene.[9]
-
Grignard Reaction and Coupling: The chloro-compound is converted to a Grignard reagent and then coupled with 2-(5-bromopentyloxy)-tetrahydropyran (prepared from 1,5-pentanediol) in the presence of a lithium tetrachlorocuprate catalyst.[9]
-
Acetylation: The final step involves the reaction with acetyl chloride to yield the target product, (9Z,11E)-tetradecadienyl acetate.[9]
-
Purification: The final product is purified by silica (B1680970) gel column chromatography.
Signaling Pathways and Experimental Workflows
Pheromone Biosynthesis and Olfactory Signaling
The production and perception of tetradecadienyl acetate isomers involve complex biochemical pathways.
Pheromone Biosynthesis: In many moth species, the biosynthesis of these pheromones starts from common fatty acids like palmitic or stearic acid. A series of enzymatic reactions, including desaturation, chain shortening (β-oxidation), reduction, and acetylation, leads to the final pheromone components.[10] The specific enzymes and their order of action determine the final structure of the pheromone. The biosynthesis is often regulated by a Pheromone Biosynthesis Activating Neuropeptide (PBAN).[4]
Olfactory Signal Transduction: The detection of pheromone molecules by the male insect's antenna initiates a signal transduction cascade. Pheromone molecules are thought to be bound by Pheromone Binding Proteins (PBPs) in the sensillar lymph, which transport them to odorant receptors (ORs) on the dendritic membrane of olfactory receptor neurons (ORNs). The binding of the pheromone to its specific OR, in conjunction with a co-receptor (Orco), leads to the opening of ion channels and the generation of an action potential. This signal is then transmitted to the antennal lobe and higher brain centers, resulting in a behavioral response.[11]
Diagrams of Pathways and Workflows
Biosynthesis of (9Z,12E)-Tetradecadienyl Acetate.
Olfactory Signal Transduction Pathway.
Experimental Workflow for Pheromone Research.
Conclusion
The isomers of tetradecadienyl acetate represent a fascinating and important class of semiochemicals. Their study provides valuable insights into the intricacies of insect chemical communication and offers powerful tools for the development of environmentally benign pest management strategies. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and professionals working in this dynamic field. Further research into the precise roles of individual isomers in complex pheromone blends, as well as the continued development of efficient and stereoselective synthetic routes, will undoubtedly lead to new and improved applications in agriculture and beyond.
References
- 1. 9Z,12E-Tetradecadienylacetate Identity, Physico-Chemical Properties ,Methods of Analysis - Kunming Biohome Technology Co. Ltd. [biohometech.com]
- 2. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetradecadienyl acetates - Wikipedia [en.wikipedia.org]
- 5. 4E,10Z-Tetradecadienyl acetate | C16H28O2 | CID 11230513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CN103102266A - Synthesis method of 9Z,11E-tetradecadienol acetate - Google Patents [patents.google.com]
- 10. ent.iastate.edu [ent.iastate.edu]
- 11. Frontiers | Sex Pheromone Receptors of Lepidopteran Insects [frontiersin.org]
